Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-3-fluoro-1-oxo-4H-isochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOFRPHGGGFCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=C(C=C(C=C2)Br)C(=O)O1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of an isochromane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.
Scientific Research Applications
Chemistry
Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, facilitating the development of new compounds with desired properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity: In vitro studies suggest effectiveness against various bacterial strains, indicating potential for antibiotic development.
- Anticancer Properties: Preliminary investigations demonstrate its ability to induce apoptosis in cancer cells, affecting cell cycle regulation and inhibiting tumor growth.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Active against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammation, potentially beneficial for chronic diseases |
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: Its unique structure allows it to act as a pharmacophore in medicinal chemistry, leading to the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its reactivity allows for diverse applications in synthetic pathways.
Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. The mechanism involved disruption of cellular processes linked to proliferation.
Antimicrobial Testing
In vitro tests revealed that this compound exhibited notable activity against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the isochromane core significantly influences molecular properties. A comparison with key analogs is summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Fluorine (F) at position 3 may improve metabolic stability compared to methyl (CH₃) groups due to its electron-withdrawing nature .
- Molecular Weight : The bromo-fluoro derivative has a higher molecular weight (~303 g/mol) than the chloro-methyl analog (254.67 g/mol), which could influence solubility and bioavailability.
Cytotoxicity
Spirocitrinol A, a citrinin-derived isochromane trimer, exhibits cytotoxicity against A549 lung cancer cells (IC₅₀ = 4.3 mM), outperforming its trimeric counterpart Spirocitrinol B (IC₅₀ = 11.8 mM) . While the target bromo-fluoro compound lacks reported cytotoxicity data, the presence of bromine (a strong leaving group) and fluorine (a hydrogen-bond acceptor) may modulate interactions with cellular targets.
Enzyme Inhibition and Antioxidant Activity
Isochromane derivatives from Aspergillus ustus demonstrate α-glucosidase inhibition (IC₅₀ = 1.4 mM) and anti-oxidation (DPPH radical scavenging, IC₅₀ = 25.7 µM) . The bromo-fluoro compound’s electronic profile may enhance these activities due to halogen-mediated interactions with enzyme active sites.
Biological Activity
Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isochromane family, characterized by a fused benzene and pyran ring structure. The presence of bromine and fluorine substituents enhances its reactivity and potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its antimicrobial , anticancer , and neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance:
- Staphylococcus aureus : In vitro assays demonstrated that related compounds showed significant inhibition against this bacterium, suggesting potential applications in treating infections caused by antibiotic-resistant strains.
- Candida albicans : Studies have shown moderate antifungal activity, indicating the compound's potential as an antifungal agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Mechanism of Action : The compound's mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway .
- Case Study : A study evaluating the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : It can modulate pathways such as apoptosis, leading to increased cancer cell death.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, which can contribute to its anticancer effects .
Q & A
Q. What are the optimal synthetic routes for Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step halogenation and cyclization reactions. For structurally analogous isochromane derivatives (e.g., ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate), bromination at specific positions requires inert solvents (e.g., dichloromethane) and controlled temperatures to avoid over-halogenation . For fluorination, selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or deoxofluor reagents may be employed under anhydrous conditions. Yield optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of halogenating agents .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR (e.g., δ 8.76 ppm for aromatic protons, δ 164.20 ppm for carbonyl carbons) resolve substituent positions and confirm regioselectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., theoretical vs. observed m/z values within ±0.0003 Da) .
- X-ray Crystallography: Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:
Q. What strategies mitigate side reactions during functionalization of the isochromane core?
The bromine and fluorine substituents introduce steric and electronic challenges. Strategies include:
- Protecting Groups: Temporarily mask reactive sites (e.g., tert-butyloxycarbonyl for carboxylate groups) during nucleophilic substitutions .
- Catalytic Systems: Use palladium catalysts for Suzuki-Miyaura coupling to minimize undesired halogen scrambling .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-driven side reactions .
Q. How does the electronic environment of the 3-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?
The fluorine atom’s strong electron-withdrawing effect activates the adjacent carbonyl group toward nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution. This duality necessitates tailored reaction conditions:
- Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to stabilize Pd intermediates and prevent β-hydride elimination .
- SNAr Reactions: Enhanced by electron-deficient aryl fluorides, enabling displacement with thiols or amines under mild conditions .
Methodological Guidance
Q. Designing experiments to assess the compound’s biological interactions: What in vitro assays are most informative?
- Enzyme Inhibition Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) to target enzymes (e.g., kinases or proteases) .
- Cellular Uptake Studies: Radiolabel the compound with for PET imaging to track intracellular localization .
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
Q. How to address low reproducibility in synthetic batches?
Common issues include impurity carryover or inconsistent reaction quenching. Solutions:
- Purification: Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (EtO/hexane) .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor key intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
